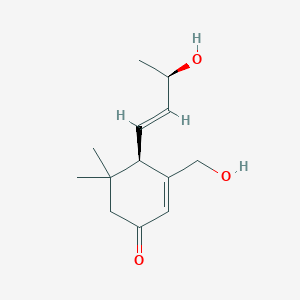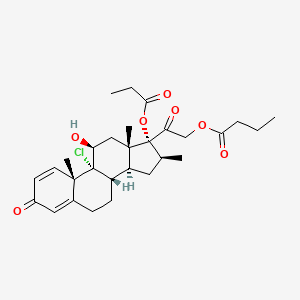
アポシノール A
概要
説明
Apocynol A is a naturally occurring compound found in the bark of the Apocynaceae family of trees. It has been used in traditional medicine for centuries and is now gaining attention in the scientific community. Apocynol A is a polyphenol compound with a wide range of potential applications, from medicinal to industrial.
科学的研究の応用
リグニンの酸化
アポシノール Aは、バイオマスの2番目に豊富な成分であるリグニンの酸化に重要な役割を果たしており、自然界で最も豊富で利用可能な芳香族化合物の供給源と考えられています {svg_1}. リグニンの触媒酸化変換による高機能化芳香族化学品の製造は、高価値化学品を効率的に製造する方法です {svg_2}.
付加価値の高い芳香族化合物の製造
This compoundは、遷移金属錯体によるリグニンの酸化により付加価値の高い芳香族化合物の製造に使用されます {svg_3}. このプロセスでは、リグニンおよびリグニンモデル化合物を芳香族ビルディングブロックに効率的に変換するために、さまざまな遷移金属錯体が使用されます {svg_4}.
マイクロ波照射における触媒
This compoundは、シリカ質SBA-15担体に固定化された場合、効率的な触媒であると報告されています。 マイクロ波照射下では、リグニンモデルフェノールモノマーであるアポシノールと、β-O-4結合を含むリグニンモデルダイマーの両方を効率的に酸化することができます {svg_5}.
バイオマスの解重合
This compoundは、リグニンの酸化加溶媒分解に関与しており、このプロセスにはリグニン高分子の解重合とフラグメントの再重合が含まれます {svg_6}. このプロセスは、加熱方法、反応条件、触媒の存在、および溶媒系によって影響を受けます {svg_7}.
新規触媒の開発
リグニンの酸化加溶媒分解のための新規触媒の開発とその性能について、this compoundが重要な役割を果たし、研究が行われています {svg_8}.
COPDおよび喘息の臨床試験
This compoundの早期の小型臨床試験が、2011年に慢性閉塞性肺疾患(COPD)、2012年に喘息に対して実施されました {svg_9}.
Safety and Hazards
作用機序
Target of Action
Apocynol A is a sesquiterpenoid compound The primary targets of Apocynol A are not explicitly mentioned in the available literature
Mode of Action
It’s structurally related compound, apocynin, is known to inhibit nadph oxidase activity, which is effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes
Biochemical Pathways
A study has shown that a nitrone derivative of apocynin, a compound related to apocynol a, was involved in the metabolism of ferulic acid, leading to the production of vanillin . This suggests that Apocynol A might also influence certain biochemical pathways, but more research is needed to confirm this.
Pharmacokinetics
A study on a related compound, apocynin, showed that it had a short half-life (61 min) and low bioavailability (28%) when administered orally . A nitrone derivative of Apocynin showed improved pharmacokinetic behavior, with a longer half-life and higher bioavailability
Result of Action
A related compound, apocynin, has been shown to prevent the formation of free radicals, oxygen ions, and peroxides in the body . This suggests that Apocynol A might have similar effects, but more research is needed to confirm this.
Action Environment
It’s known that the compound is a sesquiterpenoid, a class of compounds that are often sensitive to environmental conditions
生化学分析
Biochemical Properties
Apocynol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Apocynol A has been shown to interact with cytochrome P450 enzymes, which are crucial for its metabolic processing . These interactions often involve hydroxylation reactions, which modify the compound’s structure and influence its biological activity. Additionally, Apocynol A has been observed to inhibit certain oxidases, contributing to its potential antioxidant properties .
Cellular Effects
Apocynol A exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Apocynol A can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to altered gene expression profiles, impacting processes such as cell proliferation, apoptosis, and immune responses. Furthermore, Apocynol A has been shown to affect mitochondrial function, thereby influencing cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of Apocynol A involves several key interactions at the molecular level. Apocynol A binds to specific biomolecules, including enzymes and receptors, to exert its effects. One notable mechanism is the inhibition of NADPH oxidase, which reduces the production of reactive oxygen species (ROS) and mitigates oxidative stress . Additionally, Apocynol A can activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Apocynol A can vary over time. Studies have shown that Apocynol A is relatively stable under standard storage conditions, but its activity can diminish over extended periods . Degradation products may form, potentially altering its biological activity. Long-term exposure to Apocynol A in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Apocynol A in animal models are dose-dependent. At lower doses, Apocynol A has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Apocynol A is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include hydroxylation and conjugation reactions, which facilitate the compound’s biotransformation and elimination. The metabolic processing of Apocynol A can influence its bioavailability and pharmacokinetics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, Apocynol A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of Apocynol A can vary depending on the tissue type and the presence of specific transporters. These factors influence the compound’s bioactivity and therapeutic potential.
Subcellular Localization
Apocynol A exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in mitochondria, where it can modulate mitochondrial function and energy metabolism . Additionally, Apocynol A may be directed to specific cellular compartments through targeting signals or post-translational modifications, influencing its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPUEQDFCJBNBF-DMKSKQPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




